molecular formula C17H22N4O2 B13987816 tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13987816
M. Wt: 314.4 g/mol
InChI Key: XCVUYZZHKCEKKP-UHFFFAOYSA-N
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Description

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a suitable diketone. The quinoxaline core can be constructed via the condensation of an o-phenylenediamine with a diketone. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a quinoxaline backbone substituted with a tert-butyl ester and a pyrazole moiety. The synthesis typically involves multi-step reactions that can include the formation of the quinoxaline core followed by the introduction of the pyrazole group.

Synthetic Route Overview

  • Starting Materials : Quinoxaline derivatives and pyrazole precursors.
  • Reactions : Cyclization reactions to form the quinoxaline structure, followed by esterification to introduce the tert-butyl group.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoxaline have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Quinoxaline Derivative AHCT-1161.9
Quinoxaline Derivative BMCF-72.3
Doxorubicin (control)HCT-1163.23

The promising results suggest that this compound may also exhibit similar anticancer effects.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that quinoxaline derivatives can inhibit various enzymes involved in cancer progression and inflammation. For example:

Enzyme TargetIC50 (µM)Reference Compound IC50 (µM)
Target Enzyme A38.68 ± 1.12Standard Inhibitor X
Target Enzyme B56.40 ± 1.20Standard Inhibitor Y

These findings underscore the importance of further investigating the mechanism of action for this compound.

Case Studies and Research Findings

Research has highlighted several case studies where similar compounds have been evaluated for their biological activities:

  • Antiviral Activity : Some quinoxaline derivatives demonstrated protective effects against viral infections with EC50 values significantly lower than standard antiviral agents.
  • Neuroprotective Effects : Certain studies have reported that pyrazole-containing compounds exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds similar to tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-8-7-18-14-6-5-12(9-15(14)21)13-10-19-20(4)11-13/h5-6,9-11,18H,7-8H2,1-4H3

InChI Key

XCVUYZZHKCEKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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